2,4-dinitro-1-[(E)-2-(4-nitrophenyl)ethenyl]benzene
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Overview
Description
2,4-dinitro-1-[(E)-2-(4-nitrophenyl)ethenyl]benzene is an organic compound with the molecular formula C14H9N3O6 and a molecular weight of 315.24 g/mol . This compound is characterized by the presence of nitro groups and a phenyl ring, making it a significant molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 2,4-dinitro-1-[(E)-2-(4-nitrophenyl)ethenyl]benzene typically involves the nitration of 1-[(E)-2-(4-nitrophenyl)ethenyl]benzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired positions on the benzene ring . Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,4-dinitro-1-[(E)-2-(4-nitrophenyl)ethenyl]benzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions where the nitro groups are replaced by other substituents.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-dinitro-1-[(E)-2-(4-nitrophenyl)ethenyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine: Research into the potential therapeutic applications of nitroaromatic compounds often involves this compound as a model molecule.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,4-dinitro-1-[(E)-2-(4-nitrophenyl)ethenyl]benzene exerts its effects involves the interaction of its nitro groups with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
Similar compounds to 2,4-dinitro-1-[(E)-2-(4-nitrophenyl)ethenyl]benzene include:
2,4-dinitro-1-[(E)-2-(3-nitrophenyl)ethenyl]benzene: This compound has a similar structure but with a different position of the nitro group on the phenyl ring.
Benzene, 1-ethoxy-2,4-dinitro-: This compound has an ethoxy group instead of the ethenyl group.
(E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene: This compound has a methoxy group instead of the nitro group.
The uniqueness of this compound lies in its specific arrangement of nitro groups and the ethenyl linkage, which imparts distinct chemical and biological properties.
Properties
CAS No. |
65200-03-5 |
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Molecular Formula |
C14H9N3O6 |
Molecular Weight |
315.24 g/mol |
IUPAC Name |
2,4-dinitro-1-[(E)-2-(4-nitrophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H9N3O6/c18-15(19)12-6-2-10(3-7-12)1-4-11-5-8-13(16(20)21)9-14(11)17(22)23/h1-9H/b4-1+ |
InChI Key |
VMTGPBWVKSSJTB-DAFODLJHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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